molecular formula C10H7NO B11920219 2h-Furo[2,3-f]isoindole CAS No. 42304-60-9

2h-Furo[2,3-f]isoindole

Cat. No.: B11920219
CAS No.: 42304-60-9
M. Wt: 157.17 g/mol
InChI Key: YYKYKQXVWGQBTP-UHFFFAOYSA-N
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Description

2H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system combining a furan ring and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-f]isoindole typically involves ring-closure reactions, cyclization processes, and aromatization. One common method is the cyclization of acetylenic compounds under gold catalysis, which leads to the formation of the isoindole ring . Another approach involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced isoindole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include substituted isoindoles, reduced isoindole derivatives, and various functionalized isoindole compounds .

Comparison with Similar Compounds

Uniqueness: 2H-Furo[2,3-f]isoindole is unique due to its fused furan and isoindole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in synthetic applications and enhances its biological activity compared to other isoindole derivatives .

Biological Activity

2H-Furo[2,3-f]isoindole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7NOC_{10}H_7NO and a molecular weight of 157.17 g/mol. The compound features a fused bicyclic structure consisting of a furan ring and an isoindole moiety, which contributes to its unique electronic properties and reactivity profiles.

PropertyValue
CAS No.42304-60-9
Molecular FormulaC₁₀H₇NO
Molecular Weight157.17 g/mol
IUPAC NameThis compound
InChI KeyYYKYKQXVWGQBTP-UHFFFAOYSA-N

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential:

  • Anti-inflammatory Activity : Compounds related to furo[2,3-f]isoindoles have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins .
  • Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Cancer Research : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, it acts as an inhibitor for COX enzymes, which are crucial in mediating inflammation and pain .
  • Interaction with Cellular Pathways : Studies employing molecular docking simulations have revealed that this compound can interact with various cellular targets, influencing pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis of Derivatives : A study highlighted the synthesis of novel derivatives through multicomponent reactions (MCRs), which demonstrated enhanced anti-inflammatory activity compared to the parent compound .
  • In Vitro Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited potent activity against human cancer cell lines with IC50 values indicating significant efficacy .
  • Binding Affinity Assays : Binding assays conducted using molecular docking techniques showed favorable interactions with key biological targets, suggesting potential for drug development .

Properties

CAS No.

42304-60-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-furo[2,3-f]isoindole

InChI

InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2

InChI Key

YYKYKQXVWGQBTP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C=NC=C3C=C2O1

Origin of Product

United States

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